molecular formula C11H15N3 B13769628 N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine

N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine

Cat. No.: B13769628
M. Wt: 189.26 g/mol
InChI Key: AHTRBEXDYGNYDO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine typically involves the cyclization of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst. One common method involves using N,N-dimethylformamide and sulfur as reagents . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and bases like potassium carbonate are typically employed.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The dimethylamino group enhances its lipophilicity, facilitating its passage through cell membranes. This compound can interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-benzimidazole: Lacks the dimethylamino group, resulting in different chemical properties.

    2-Methyl-1H-benzimidazole: Similar core structure but different substitution pattern.

    N,N-Dimethyl-1H-benzimidazol-2-amine: Similar functional groups but different positioning.

Uniqueness

N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N,N-dimethyl-1-(2-methylbenzimidazol-1-yl)methanamine

InChI

InChI=1S/C11H15N3/c1-9-12-10-6-4-5-7-11(10)14(9)8-13(2)3/h4-7H,8H2,1-3H3

InChI Key

AHTRBEXDYGNYDO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CN(C)C

Origin of Product

United States

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